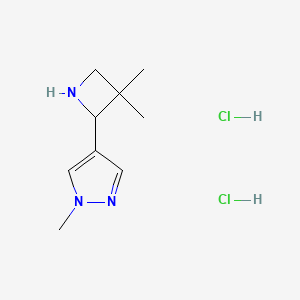
4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride
Übersicht
Beschreibung
The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are well-known in the field of medicinal chemistry due to their presence in various therapeutic agents . The compound also contains a 3,3-dimethylazetidin-2-yl group . Azetidines are four-membered heterocyclic compounds containing a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and the 3,3-dimethylazetidin-2-yl group . The exact structure would depend on the specific arrangement of these groups within the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . These could include factors such as solubility, melting point, boiling point, and stability .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activities
The pyrazole moiety, which is present in 4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole dihydrochloride, plays a significant role in a plethora of biologically active compounds, serving as a vital component for both combinatorial and medicinal chemistry. Pyrazole derivatives are known for their extensive range of biological activities including but not limited to anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The significance of pyrazole-based heterocycles in medicinal chemistry has been further accentuated by the successful development of pyrazole COX-2 inhibitors. The synthesis of these compounds often involves a series of steps including condensation and cyclization, or multicomponent reactions (MCRs), under various conditions, highlighting the versatility and potential of pyrazole scaffolds in creating diverse bioactive molecules (Dar & Shamsuzzaman, 2015).
Methyl-substituted pyrazoles, a subgroup within this category, are also reported as potent medicinal scaffolds, exhibiting a broad spectrum of biological activities. The synthetic approaches for these compounds, along with their medical significance, have been comprehensively documented, providing a valuable resource for medicinal chemists in their pursuit of creating new and effective biologically active molecules (Sharma et al., 2021).
Multicomponent Synthesis for Bioactive Molecules
The synthesis of biologically active pyrazole derivatives via multicomponent reactions (MCRs) has gained increasing attention. This approach, known for its pot, atom, and step economy (PASE), has been instrumental in developing a wide array of bioactive molecules, including those with antibacterial, anticancer, antifungal, antioxidant, and various other therapeutic properties. The review by Becerra et al. (2022) provides a comprehensive analysis of the recent advancements in this field, highlighting the potential of pyrazole derivatives synthesized through MCRs in pharmaceutical and medicinal chemistry (Becerra, Abonía, & Castillo, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3,3-dimethylazetidin-2-yl)-1-methylpyrazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-9(2)6-10-8(9)7-4-11-12(3)5-7;;/h4-5,8,10H,6H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWZAXVYVWSFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=CN(N=C2)C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




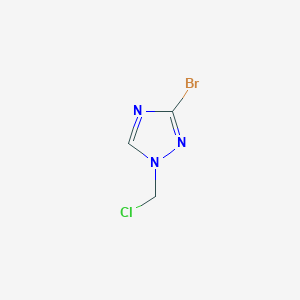
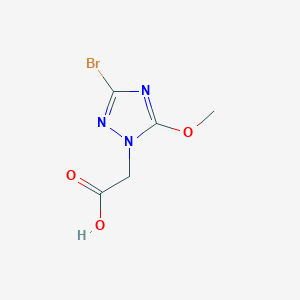
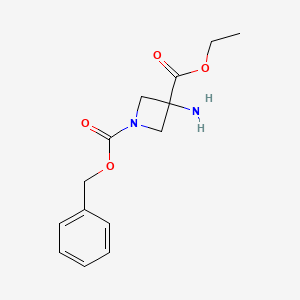

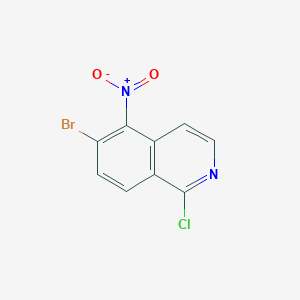

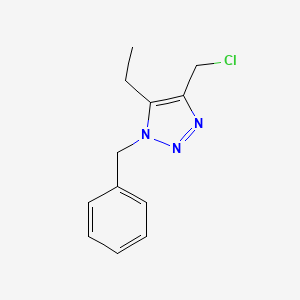

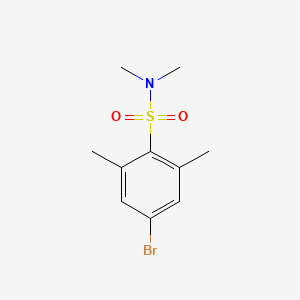


![1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1382268.png)
